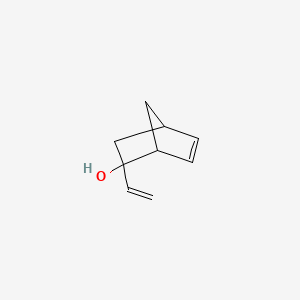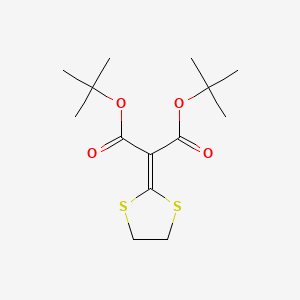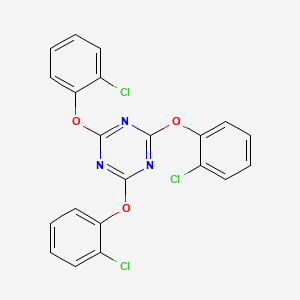
1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- can be synthesized through the nucleophilic substitution of cyanuric chloride with 2-chlorophenol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid and 2-chlorophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Hydrolysis: This reaction is usually performed in the presence of water and a base, such as sodium hydroxide, under mild heating.
Major Products:
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major products are cyanuric acid and 2-chlorophenol.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt specific biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various agrochemicals and dyes.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as the development of advanced materials and the study of enzyme inhibition .
Properties
CAS No. |
39099-93-9 |
|---|---|
Molecular Formula |
C21H12Cl3N3O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,4,6-tris(2-chlorophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Cl3N3O3/c22-13-7-1-4-10-16(13)28-19-25-20(29-17-11-5-2-8-14(17)23)27-21(26-19)30-18-12-6-3-9-15(18)24/h1-12H |
InChI Key |
ZNQVJVJNQDKTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3Cl)OC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


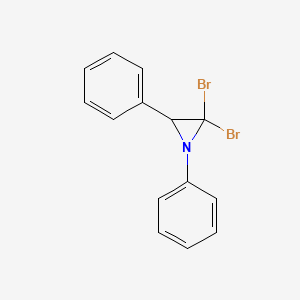
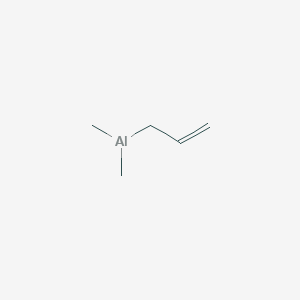
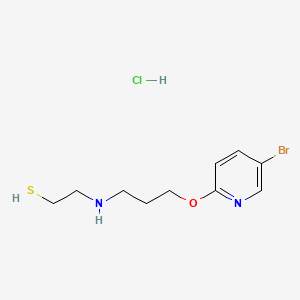
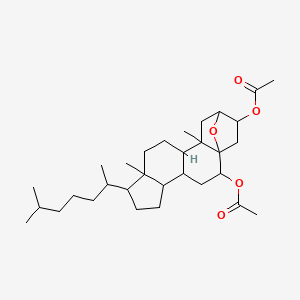
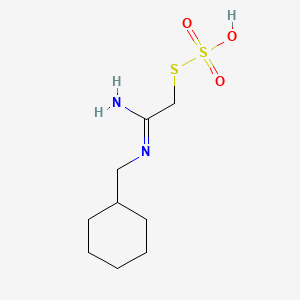
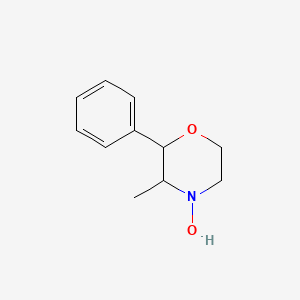
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
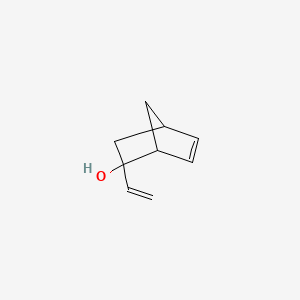
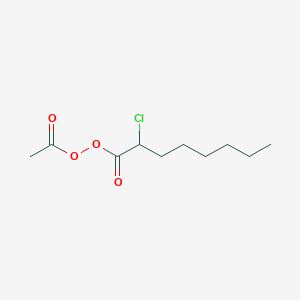
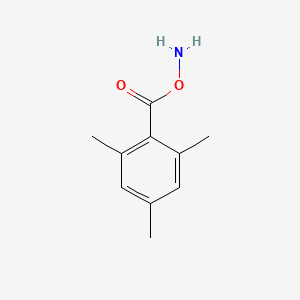
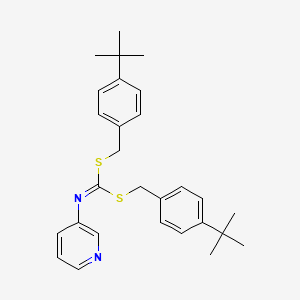
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
